molecular formula C8H8F2O B2357104 1,3-Difluoro-5-ethoxybenzene CAS No. 144891-25-8

1,3-Difluoro-5-ethoxybenzene

Cat. No.: B2357104
CAS No.: 144891-25-8
M. Wt: 158.148
InChI Key: UFXQULWBLWHMSV-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-ethoxybenzene is an aromatic compound with the molecular formula C8H8F2O It consists of a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and an ethoxy group at the 5 position

Mechanism of Action

Target of Action

1,3-Difluoro-5-ethoxybenzene is a chemical compound with the molecular formula C8H8F2O . It’s important to note that the targets of a compound can vary depending on its structure and the biological system in which it is introduced.

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-ethoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,3-difluorobenzene. The reaction typically requires a strong base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-ethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atoms and ethoxy group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic attack.

    Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing fluorine atoms.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1,3-Difluoro-5-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Investigated for its potential as a building block in drug design, particularly in the synthesis of compounds with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluorobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    1,4-Difluoro-2-ethoxybenzene: Similar structure but with different substitution pattern, leading to different reactivity and properties.

    1,3-Difluoro-4-methoxybenzene: Contains a methoxy group instead of an ethoxy group, affecting its chemical behavior.

Uniqueness

1,3-Difluoro-5-ethoxybenzene is unique due to the combined presence of electron-withdrawing fluorine atoms and an electron-donating ethoxy group

Properties

IUPAC Name

1-ethoxy-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXQULWBLWHMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-difluoro-phenol (10.0 g, 76.87 mmol, 1.0 equiv) and iodo-ethane (28.77 g, 14.91 mL, 184.49 mmol, 2.4 equiv) in aceton (150 mL) was added portionwise potassium carbonate (31.87 g, 230.6 mmol, 3.0 equiv) and the reaction mixture heated to reflux for 6 h. The reaction mixture was filtered, the filtrate poured into ice water and then extracted with ethyl acetate. The organic layer was washed with water, dried over Na2SO4 and concentrated by evaporation under reduced pressure yielding 7.60 g (63%) of the title compound. 1H NMR (300 MHz, CDCl3): δ1.41 (t, J=7.5 Hz, 3H), 3.99 (q, J=7.5 Hz, 2H), 6.36-6.43 (m, 3H).
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31.87 g
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150 mL
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Yield
63%

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